![molecular formula C22H25N5O6S B2449153 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 872842-71-2](/img/structure/B2449153.png)
2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C22H25N5O6S and its molecular weight is 487.53. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on pyrimidine derivatives has shown diverse chemical reactions leading to the formation of compounds with potential biological activities. For instance, Hassneen and Abdallah (2003) explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and related derivatives, establishing a foundation for the chemical manipulation and synthesis of complex pyrimidine structures, which may share similarities with the compound Hassneen & Abdallah, 2003.
Antimicrobial and Antiviral Activities
Compounds structurally related to 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide have been synthesized and evaluated for their biological activities. Novikov et al. (2004) synthesized new derivatives of pyrimidin-4(3H)-one, demonstrating virus-inhibiting properties against the human immunodeficiency virus (HIV-1), highlighting the potential of pyrimidine derivatives in antiviral research Novikov, Ozerov, Sim, & Buckheit, 2004.
Anticancer Potential
The structural framework of pyrimidines has been associated with anticancer activity. Atapour-Mashhad et al. (2017) reported on the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity against cancer cell lines, including human breast cancer (MCF-7). This study underscores the relevance of pyrimidine derivatives in the search for new anticancer agents Atapour-Mashhad et al., 2017.
Antioxidant Properties
The antioxidant capacity of pyrimidine derivatives has also been investigated. Rani et al. (2012) synthesized and characterized new bis(2-(pyrimidin-2-yl)ethoxy)alkanes, evaluating their antioxidant properties. Their study provides insight into the role of pyrimidine structures in combating oxidative stress, which may parallel the properties of the target compound Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012.
Eigenschaften
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6S/c1-11(28)16(21(30)25(2)3)34-19-15-18(26(4)22(31)27(5)20(15)29)23-17(24-19)12-8-9-13(32-6)14(10-12)33-7/h8-10,16H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBWSILYLMBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

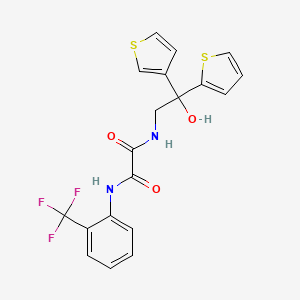
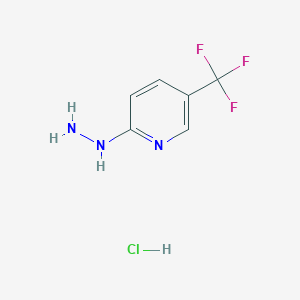
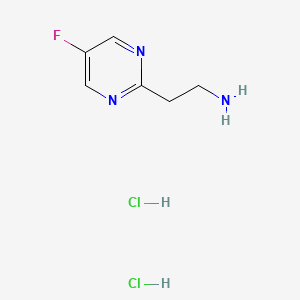
![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)
![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
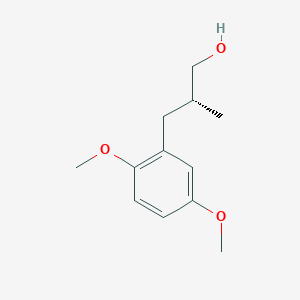
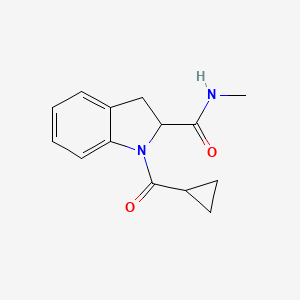
![2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2449086.png)
![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)
![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)
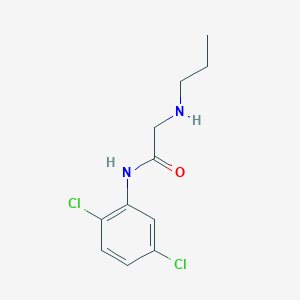
![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)